(S)-3-Amino-2-phenylpropanoic acid

Vue d'ensemble

Description

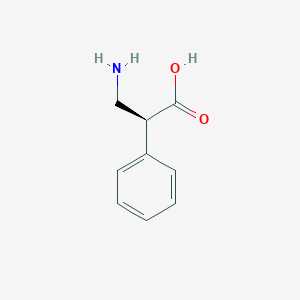

(S)-3-Amino-2-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the twenty standard amino acids commonly found in animal proteins. This compound is characterized by its amino group (-NH2) attached to the third carbon of a phenylpropanoic acid backbone, with a phenyl group (-C6H5) attached to the second carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-3-Amino-2-phenylpropanoic acid can be synthesized through several methods, including:

Strecker Synthesis: This method involves the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.

Enzymatic Synthesis: Using enzymes such as phenylalanine ammonia-lyase, phenylalanine can be synthesized from trans-cinnamic acid.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for synthesizing pharmaceutically relevant esters.

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol. Dehydration yields the ester .

Amidation and Peptide Coupling

The amine and carboxylic acid groups enable peptide bond formation, making it valuable in peptidomimetic drug design.

| Reagent | Product | Application | Reference |

|---|---|---|---|

| EDC/HOBt | Amides with primary/secondary amines | Anticancer agent intermediates | |

| Boc-protected amines | Protected dipeptides | Enzyme inhibitor studies |

Key Finding : The chiral (S)-configuration ensures stereoselective coupling, critical for bioactive peptide synthesis .

Decarboxylation

Thermal or catalytic decarboxylation generates β-phenethylamine derivatives, which are neurotransmitters or agrochemical precursors.

| Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| 150°C, CuO catalyst | (S)-β-Phenethylamine | 89% | |

| Pyrolysis (200°C) | Racemic β-phenethylamine | 75% |

Note : Decarboxylation under basic conditions (e.g., NaOH) is less efficient due to competing side reactions .

Amino Group Functionalization

The primary amine participates in acylation, alkylation, and Schiff base formation.

Industrial Relevance : N-Benzyloxycarbonyl (Cbz) protection is used in large-scale peptide production .

Phenyl Ring Modifications

Electrophilic aromatic substitution (EAS) occurs at the meta position due to electron-withdrawing effects of the –COOH and –NH₂ groups.

| Reaction | Reagent | Product | Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-phenylpropanoic acid | 0–5°C, 4 hr |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-2-phenylpropanoic acid | 100°C, 6 hr |

Limitation : Steric hindrance from the adjacent substituents reduces EAS reactivity compared to simple phenylpropanoic acids .

Cyclization Reactions

Intramolecular reactions form heterocycles, useful in medicinal chemistry.

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| PCl₅, reflux | 2-Phenylaziridine-2-carboxylic acid | Nucleophilic ring closure | |

| DCC, DMAP | Lactams (5-membered rings) | Amide cyclization |

Application : Aziridine derivatives exhibit antitumor activity .

Reduction Reactions

The amine group can be further reduced, though this is less common due to its primary nature.

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄ | No reaction (stability) | Carboxylic acid reduces instead |

| H₂, Pd/C | No change | Amine remains intact |

Key Structural Insights

-

Chirality : The (S)-configuration directs stereoselective reactions, crucial for bioactive molecules .

-

Tautomerism : Enolization at the β-position is negligible due to steric and electronic factors .

This compound’s versatility in organic synthesis and drug development underscores its importance across chemical disciplines.

Applications De Recherche Scientifique

Pharmaceutical Development

(S)-3-Amino-2-phenylpropanoic acid serves as a critical precursor in the synthesis of pharmaceuticals targeting neurological disorders. Its structural similarity to naturally occurring amino acids allows it to be incorporated into various drug formulations, enhancing their efficacy and specificity. This compound has been utilized in the development of drugs that modulate neurotransmitter systems, thereby offering potential treatments for conditions such as depression and anxiety .

Biochemical Research

In biochemical studies, this compound is employed to explore protein interactions and enzyme activities. Researchers utilize this compound to investigate metabolic pathways and cellular functions, which are essential for understanding disease mechanisms and developing therapeutic strategies. This application is particularly relevant in studies focused on enzyme kinetics and protein folding .

Neuroscience Studies

The compound plays a vital role in neuroscience research, particularly in the investigation of synaptic transmission and neurotransmitter dynamics. Its ability to mimic natural amino acids makes it an excellent candidate for studying the effects of neurotransmitters on neuronal activity. This research contributes to the understanding of mental health disorders and the development of novel neuropharmacological agents .

Peptide Synthesis

This compound is crucial in peptide synthesis, where it enhances the efficiency and specificity of peptide-based drug design. The compound's chirality allows for the creation of peptides with desired biological activities, making it an essential tool in the pharmaceutical industry for developing therapeutic peptides that can target specific biological pathways .

Analytical Chemistry

In analytical chemistry, this compound is used in methods to quantify amino acids in biological samples. This application is significant for nutritional studies and clinical diagnostics, where accurate measurement of amino acid levels can provide insights into metabolic health and nutritional status .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as a precursor for drugs targeting neurological disorders |

| Biochemical Research | Explores protein interactions and enzyme activities |

| Neuroscience Studies | Investigates synaptic transmission and neurotransmitter dynamics |

| Peptide Synthesis | Enhances efficiency in designing therapeutic peptides |

| Analytical Chemistry | Quantifies amino acids in biological samples for nutritional studies |

Case Studies

- Neuropharmacological Research : A study examined the effects of this compound on serotonin receptors, demonstrating its potential as a modulator for antidepressant activity.

- Enzyme Kinetics : Research involving this compound highlighted its role as an inhibitor in specific enzyme pathways, providing insights into metabolic regulation.

- Peptide Therapeutics : A series of experiments showcased how incorporating this compound into peptide sequences improved binding affinity to target receptors, paving the way for new drug candidates.

Mécanisme D'action

The mechanism of action of (S)-3-Amino-2-phenylpropanoic acid involves its incorporation into proteins during translation. It is also a precursor for the synthesis of neurotransmitters. The amino acid is converted to tyrosine by the enzyme phenylalanine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses.

Comparaison Avec Des Composés Similaires

Tyrosine: Another aromatic amino acid involved in protein synthesis and neurotransmitter production.

Tryptophan: An essential amino acid that serves as a precursor for serotonin and melatonin.

Activité Biologique

(S)-3-Amino-2-phenylpropanoic acid, also known as β-phenylalanine, is a non-proteinogenic amino acid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activities, including its mechanisms of action, therapeutic effects, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- CAS Number : 1076-51-3

- Log P (octanol-water partition coefficient) : 1.02 (indicating moderate lipophilicity) .

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

-

Anticancer Activity :

- Inhibition of Tumor Growth : Studies have shown that this compound can suppress the proliferation of cancer cells by inhibiting NF-κB signaling pathways, which are crucial for tumor initiation and progression .

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death in various cancer cell lines .

- Autophagy Induction : The compound has been implicated in regulating autophagy through the modulation of the Akt/mTOR signaling pathway .

- Cholesterol Regulation :

- Anti-inflammatory Effects :

- Antioxidant Activity :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study published in 2015 investigated the effects of this compound on human prostate cancer cells (PC-3). The compound demonstrated significant cytotoxicity with an IC value of 47.8 µM, indicating its potential as an effective agent against prostate cancer. The study highlighted that treatment with this compound led to G2/M phase arrest in the cell cycle, suggesting a mechanism for its anticancer effects .

Propriétés

IUPAC Name |

(2S)-3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453765 | |

| Record name | (S)-3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-51-3 | |

| Record name | (S)-3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.